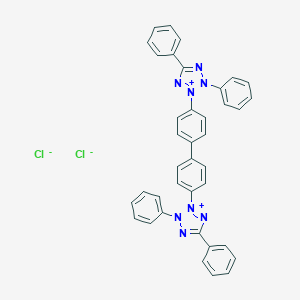
N-メチル-p-トルイジン
概要
説明
N-Methyl-p-toluidine is an aromatic secondary amine with the chemical formula CH₃C₆H₄NHCH₃. It is a derivative of p-toluidine, where the amino group is methylated. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
科学的研究の応用
N-Methyl-p-toluidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: N-Methyl-p-toluidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
Target of Action
N-Methyl-p-toluidine is an aromatic secondary amine
Mode of Action
One study shows that 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes mono-amination with n-methyl-p-toluidine to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . This suggests that N-Methyl-p-toluidine can participate in chemical reactions as a nucleophile, donating its lone pair of electrons on the nitrogen atom to form new bonds.
Biochemical Pathways
One study shows that n-methyl-p-toluidine can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (m/nts) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl-p-toluidine. For instance, the oxidation of N-Methyl-p-toluidine by hydrogen peroxide was performed at ambient temperature , suggesting that temperature can influence its reactivity. Moreover, its stability and efficacy might be affected by factors such as pH and the presence of other substances.
生化学分析
Biochemical Properties
N-Methyl-p-toluidine interacts with various enzymes and proteins. For instance, it has been reported to undergo mono-amination with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde to form a precursor for the preparation of pyrazolo[3,4-d]pyrimidines . This suggests that N-Methyl-p-toluidine can participate in biochemical reactions involving enzymes that catalyze amination processes.
Cellular Effects
It has been reported that related compounds such as N,N-dimethyl-p-toluidine can cause mild hepatic toxicity in rats and mice . This suggests that N-Methyl-p-toluidine may also have potential effects on cellular processes, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in reactions involving the formation of toluidine radical cation intermediates . This suggests that N-Methyl-p-toluidine may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that related compounds such as N,N-dimethyl-p-toluidine can cause dose-related transcriptomic alterations in the liver of rats and mice over a 5-day exposure . This suggests that N-Methyl-p-toluidine may also exhibit changes in its effects over time, potentially influencing long-term cellular function.
Dosage Effects in Animal Models
Related compounds such as N,N-dimethyl-p-toluidine have been shown to cause liver carcinogenic effects in male and female rats and mice at certain dosages . This suggests that N-Methyl-p-toluidine may also exhibit dosage-dependent effects, potentially leading to toxic or adverse effects at high doses.
Metabolic Pathways
It is known to participate in reactions involving the formation of toluidine radical cation intermediates . This suggests that N-Methyl-p-toluidine may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that related compounds such as N,N-dimethyl-p-toluidine can be distributed to many of the sites where toxic and carcinogenic effects occur . This suggests that N-Methyl-p-toluidine may also be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.
Subcellular Localization
It is known that related compounds such as N,N-dimethyl-p-toluidine can cause liver carcinogenic effects in male and female rats and mice . This suggests that N-Methyl-p-toluidine may also be localized within specific compartments or organelles within the cell, potentially influencing its activity or function.
準備方法
Synthetic Routes and Reaction Conditions: N-Methyl-p-toluidine can be synthesized through the methylation of p-toluidine. One common method involves the reaction of p-toluidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, N-Methyl-p-toluidine is produced using catalytic methods. One such method involves the use of a catalyst containing copper, zinc, and aluminum. The process includes adding an aqueous sodium carbonate solution and a mixture of aqueous copper nitrate and zinc nitrate solution to an aqueous suspension of aluminum oxide, maintaining a pH of 7.5-8.5 at a temperature of 60-80°C. The resulting suspension is then washed, dried, and calcined to obtain the catalyst, which is used for the methylation of p-toluidine .
化学反応の分析
Types of Reactions: N-Methyl-p-toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: N-Methyl-p-toluidine can be oxidized using hydrogen peroxide in the presence of a catalyst such as magnetite supported on nanocrystalline titanium silicalite-1.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Major Products Formed:
類似化合物との比較
N-Methyl-p-toluidine is similar to other toluidine isomers, such as o-toluidine and m-toluidine. its unique structure, with the methyl group in the para position relative to the amino group, gives it distinct chemical properties and reactivity . Other similar compounds include:
N,N-Dimethyl-p-toluidine: Another methylated derivative with two methyl groups on the nitrogen atom.
N-Methylaniline: A simpler methylated aromatic amine without the additional methyl group on the benzene ring.
N-Methyl-p-toluidine’s unique properties make it valuable in various applications, distinguishing it from its analogs.
特性
IUPAC Name |
N,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-5-8(9-2)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIFLGSATTWUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060763 | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-08-5 | |
| Record name | N-Methyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENAMINE, N,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9R0B2849P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















